2-ethoxy-N-(2-ethoxyphenyl)acetamide
Description
Structure
3D Structure
Properties
Molecular Formula |
C12H17NO3 |
|---|---|
Molecular Weight |
223.27 g/mol |
IUPAC Name |
2-ethoxy-N-(2-ethoxyphenyl)acetamide |
InChI |
InChI=1S/C12H17NO3/c1-3-15-9-12(14)13-10-7-5-6-8-11(10)16-4-2/h5-8H,3-4,9H2,1-2H3,(H,13,14) |
InChI Key |
QZVFBSZRQIKYEE-UHFFFAOYSA-N |
SMILES |
CCOCC(=O)NC1=CC=CC=C1OCC |
Canonical SMILES |
CCOCC(=O)NC1=CC=CC=C1OCC |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 2 Ethoxy N 2 Ethoxyphenyl Acetamide
Classical and Conventional Synthetic Routes to 2-ethoxy-N-(2-ethoxyphenyl)acetamide
Traditional methods for forming the amide bond in this compound have relied on well-established chemical principles, primarily involving the reaction between an amine and a carboxylic acid derivative.
Ester and Amine Precursor Strategies for Amide Bond Formation
The most common classical approach to synthesizing this compound involves the acylation of 2-ethoxyaniline with a reactive form of ethoxyacetic acid. This strategy is a direct application of one of the most fundamental reactions in organic chemistry for creating amide bonds.
The reaction typically proceeds by activating the carboxylic acid group of ethoxyacetic acid to make it more susceptible to nucleophilic attack by the amino group of 2-ethoxyaniline. A highly effective method is the conversion of ethoxyacetic acid into its more reactive acyl chloride, ethoxyacetyl chloride, using a chlorinating agent like thionyl chloride or oxalyl chloride. The subsequent reaction of ethoxyacetyl chloride with 2-ethoxyaniline, often under Schotten-Baumann conditions, yields the desired amide. wikipedia.org These conditions typically involve a two-phase solvent system, such as dichloromethane (B109758) and water, with a base present in the aqueous phase to neutralize the hydrochloric acid byproduct. wikipedia.org
Alternatively, direct condensation of 2-ethoxyaniline with ethoxyacetic acid can be achieved using coupling agents. Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are frequently used to facilitate this transformation by activating the carboxylic acid in situ.
Another classical route is the aminolysis of an ester, such as ethyl ethoxyacetate, with 2-ethoxyaniline. This reaction, however, generally requires high temperatures or the use of a catalyst to proceed at a practical rate, as esters are less reactive than acyl chlorides.
Optimization of Reaction Parameters and Yield Enhancement in Traditional Synthesis
The efficiency and yield of the synthesis of this compound via classical routes are highly dependent on the careful control of several reaction parameters. The optimization of these parameters is crucial for maximizing product output and purity. Key variables include the choice of solvent, reaction temperature, stoichiometry of reactants, and the nature of any catalyst or base used. researchgate.net
For instance, in the acylation of an aniline (B41778) derivative, the reaction temperature can significantly influence the rate of reaction and the formation of byproducts. researchgate.net A systematic study to determine the optimal conditions might involve varying these parameters and analyzing the resulting yield and purity, as illustrated in the hypothetical optimization table below.
| Entry | Solvent | Temperature (°C) | Base (equivalents) | Yield (%) |
|---|---|---|---|---|
| 1 | Dichloromethane | 0 | Pyridine (B92270) (1.1) | 75 |
| 2 | Dichloromethane | 25 | Pyridine (1.1) | 85 |
| 3 | Tetrahydrofuran | 25 | Pyridine (1.1) | 82 |
| 4 | Dichloromethane | 25 | Triethylamine (1.1) | 88 |
| 5 | Dichloromethane | 40 | Triethylamine (1.1) | 86 |
Modern and Sustainable Synthetic Approaches for this compound
In response to the growing need for environmentally benign chemical processes, modern synthetic chemistry has increasingly focused on the principles of green chemistry. These principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.
Green Chemistry Principles in Synthesis Design
The application of green chemistry to the synthesis of this compound involves rethinking traditional methodologies to create more sustainable and efficient processes. This includes the use of safer solvents, the development of solvent-free reactions, and the employment of catalytic methods.
A significant advancement in green amide synthesis is the development of solvent-free reaction conditions. One such approach involves the direct reaction of a carboxylic acid and an amine in the presence of a catalyst, with the mixture being heated after trituration. semanticscholar.org For the synthesis of this compound, this could involve mixing 2-ethoxyaniline and ethoxyacetic acid with a catalyst like boric acid and heating the mixture directly. semanticscholar.org Another solvent-free method utilizes methoxysilanes as coupling agents, which can provide high yields without the need for a solvent or the exclusion of air and moisture. nih.govrsc.org
The use of water as a reaction medium is another key aspect of green chemistry. While challenging for many organic reactions, catalytic systems have been developed for amide bond formation in aqueous environments. For example, gold-catalyzed amide synthesis from aldehydes and amines has been demonstrated in water under mild conditions. rsc.org Similarly, diboronic acid anhydride (B1165640) has been used as a catalyst for the dehydrative condensation of carboxylic acids with aqueous ammonia, a principle that could be extended to other amines. rsc.org
| Approach | Reactants | Conditions | Potential Advantages |
|---|---|---|---|
| Solvent-Free (Boric Acid) | 2-ethoxyaniline, ethoxyacetic acid | Boric acid catalyst, heat | No solvent waste, simple procedure. researchgate.net |
| Solvent-Free (Methoxysilane) | 2-ethoxyaniline, ethoxyacetic acid | Methoxysilane coupling agent, heat | High yields, no need for inert atmosphere. nih.gov |
| Aqueous Media | 2-ethoxyaniline, ethoxyacetic acid derivative | Water-tolerant catalyst (e.g., DBAA) | Use of an environmentally benign solvent. rsc.org |
Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a highly selective and environmentally friendly alternative to traditional chemical methods. Lipases, in particular, have been widely employed for amidation reactions. researchgate.netnih.gov The synthesis of this compound could be envisioned through the lipase-catalyzed reaction of 2-ethoxyaniline with either ethoxyacetic acid or an ester thereof, such as methyl ethoxyacetate. Immobilized lipases, like Candida antarctica lipase (B570770) B (CALB), are particularly attractive as they can be easily recovered and reused, operate under mild conditions, and often exhibit high selectivity. nih.govnih.gov
Catalytic Methodologies for Enhanced Reaction Efficiency and Selectivity
Catalytic approaches to amide synthesis offer significant advantages over classical methods, which often require harsh conditions and stoichiometric activating agents. By employing catalysts, reactions can proceed under milder conditions with greater functional group tolerance and higher yields.
Transition metal catalysis, particularly using copper and palladium, provides powerful tools for the construction of the N-aryl amide bond in molecules like this compound. These methods typically involve the coupling of an amine with a carboxylic acid derivative or an aryl halide with an amide.
One of the most established methods is the copper-catalyzed Ullmann-Goldberg reaction, which involves the N-arylation of amides with aryl halides. nih.govnih.gov For the synthesis of the target compound, this could involve the reaction of acetamide (B32628) with 1-ethoxy-2-iodobenzene. The efficiency of these reactions is often enhanced by the use of specific ligands that stabilize the copper catalyst and facilitate the coupling process. nih.gov Derivatives of natural amino acids, such as L-proline, have been identified as effective ligands for these transformations, enabling the reaction to proceed under milder conditions. nih.gov
Another potent strategy is the copper-catalyzed ipso-amidation of arylboronic acids with nitriles. organic-chemistry.org This method allows for the formation of N-aryl amides from readily available starting materials. In a hypothetical synthesis for this compound, 2-ethoxyphenylboronic acid could be coupled with acetonitrile (B52724) in the presence of a copper catalyst. This approach is noted for its operational simplicity and tolerance to air, avoiding the need for expensive or sensitive ligands. organic-chemistry.org
The table below summarizes representative conditions for copper-catalyzed N-aryl amide synthesis applicable to the formation of this compound.
Table 1: Representative Conditions for Copper-Catalyzed Synthesis of N-Aryl Amides
| Catalyst System | Reactants | Base | Solvent | Temperature (°C) | Key Features |
|---|---|---|---|---|---|
| CuI / L-Proline derivative | Aryl Halide + Amide | K₂CO₃ | DMF | 110 | Mild conditions, good to high yields. nih.gov |
| CuBr₂ (ligand-free) | Arylboronic Acid + Nitrile | KOt-Bu | t-BuOH | Ambient | Economical, air-tolerant, broad scope. organic-chemistry.org |
| CuI / Diamine Ligand | Aryl Iodide + Amide | K₃PO₄ | Dioxane | 110 | Mechanistically well-studied, efficient for C-N bond formation. nih.gov |
Organocatalysis has emerged as a powerful alternative to metal-based systems, offering a different reactivity profile and avoiding potential metal contamination in the final product. These reactions utilize small organic molecules to catalyze transformations.
For the formation of this compound, an organocatalytic approach could involve the activation of 2-ethoxyacetic acid or a related derivative, followed by reaction with 2-ethoxyaniline. While direct organocatalytic amidation of carboxylic acids can be challenging, cross-coupling strategies have been developed. For instance, aldehydes can be cross-coupled with activating agents like N-hydroxyimides in the presence of an organocatalyst, forming an active intermediate that readily reacts with an amine to yield the desired amide. nih.gov This one-pot method benefits from the use of readily available starting materials. nih.gov
Another advanced strategy combines an achiral metal catalyst with a chiral organocatalyst to achieve asymmetric transformations, which, while primarily for chiral molecules, showcases the sophisticated interplay possible between catalytic systems. researchgate.netrepec.orgnih.gov For a non-chiral synthesis, a non-chiral organocatalyst could be used to facilitate the amidation under mild conditions. Computational studies on organocatalyzed amidation reactions, for example using catalysts like 1,5,7-triazabicyclododecene (TBD), have provided mechanistic insights, suggesting that the organocatalyst can activate the ester or acid, facilitating nucleophilic attack by the amine.
The following table outlines potential organocatalytic approaches for amide synthesis.
Table 2: Conceptual Organocatalytic Strategies for Amide Synthesis
| Organocatalyst | Reaction Type | Reactants | Key Advantage |
|---|---|---|---|
| NHC (N-Heterocyclic Carbene) | Cross-coupling | Aldehyde + Amine + Oxidant | Forms active ester in situ. |
| TBD (Triazabicyclododecene) | Direct Amidation Model | Ester + Amine | Activates ester for nucleophilic attack. |
| DMAP (4-Dimethylaminopyridine) | Amidation with Activating Agent | Carboxylic Acid + Amine + Coupling Agent | Commonly used, well-understood mechanism. |
Asymmetric Synthesis and Enantiomeric Enrichment Strategies for Chiral Analogues of this compound
While this compound itself is an achiral molecule, the development of synthetic routes to its chiral analogues is of significant interest, as the introduction of stereocenters can profoundly impact biological activity. Chiral analogues could be designed by introducing a substituent at the α-position of the acetamide moiety, for example, creating a compound like (R)- or (S)-2-phenyl-2-ethoxy-N-(2-ethoxyphenyl)acetamide.
A highly effective modern method for creating such α-chiral amides is the co-catalytic N-H insertion reaction. researchgate.netrepec.orgnih.gov This strategy employs a combination of an achiral rhodium catalyst to generate a carbene from a diazo compound, and a chiral organocatalyst, such as a squaramide, to control the stereochemistry of the subsequent insertion into the N-H bond of an amide. researchgate.netnih.gov Applying this to a precursor like N-(2-ethoxyphenyl)formamide would allow for the enantioselective synthesis of a wide range of chiral amides. The reactions are often rapid and proceed with high yields and excellent enantioselectivities. repec.org
Another approach involves the synthesis of atropisomeric amides, which possess axial chirality. Copper-catalyzed asymmetric reactions have been developed to construct such molecules. rsc.org For example, a ring-opening reaction of cyclic diaryliodonium salts with carbon dioxide and amines can provide access to axially chiral carbamates and amides with high enantioselectivity. rsc.org This methodology could be adapted to create novel, axially chiral analogues of this compound.
The table below highlights catalysts and expected outcomes for the asymmetric synthesis of chiral amides.
Table 3: Strategies for Asymmetric Synthesis of Chiral Amide Analogues
| Catalytic System | Chiral Ligand/Organocatalyst | Reaction Type | Expected Outcome |
|---|---|---|---|
| Rh₂(OAc)₄ / Chiral Squaramide | Chiral Squaramide | Carbene N-H Insertion | High yield and enantioselectivity (e.g., >95% ee). researchgate.net |
| Cu(I) Complex | Chiral Diamine or Phosphine Ligand | Asymmetric Coupling | Access to enantioenriched products. |
| Copper Catalyst | Chiral Bidentate Ligand | Asymmetric Ring-Opening/Rearrangement | Synthesis of axially chiral amides with high enantioselectivity. rsc.org |
Mechanistic Investigations of Chemical Transformations Involving 2 Ethoxy N 2 Ethoxyphenyl Acetamide
Reaction Kinetics and Determination of Rate-Limiting Steps
A fundamental aspect of understanding any chemical transformation is the study of its reaction kinetics. For 2-ethoxy-N-(2-ethoxyphenyl)acetamide, this would involve systematic studies to determine the rate of its reactions under various conditions. Key experimental approaches would include:
Monitoring Reactant and Product Concentrations: Techniques such as UV-Vis spectroscopy, High-Performance Liquid Chromatography (HPLC), and Gas Chromatography (GC) could be employed to track the concentration changes of this compound and its reaction products over time.
Determining the Rate Law: By systematically varying the concentrations of reactants and any catalysts, the order of the reaction with respect to each species can be determined, leading to the establishment of the empirical rate law.
A hypothetical kinetic study on the hydrolysis of this compound could yield data such as that presented in the interactive table below.
| Experiment | Initial [this compound] (M) | Initial [H+] (M) | Initial Rate (M/s) |
| 1 | 0.1 | 0.1 | 1.5 x 10⁻⁵ |
| 2 | 0.2 | 0.1 | 3.0 x 10⁻⁵ |
| 3 | 0.1 | 0.2 | 1.5 x 10⁻⁵ |
This is a hypothetical data table for illustrative purposes.
Elucidation of Reaction Intermediates and Transition States via Spectroscopic Techniques
The direct observation or trapping of reaction intermediates is a powerful tool for elucidating reaction mechanisms. For reactions involving this compound, a combination of spectroscopic techniques would be invaluable:
Nuclear Magnetic Resonance (NMR) Spectroscopy: Low-temperature NMR studies could potentially allow for the direct observation of short-lived intermediates.
Infrared (IR) and Raman Spectroscopy: These techniques can provide information about the changes in bonding and functional groups as the reaction progresses, helping to identify transient species.
Mass Spectrometry: Techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) can be used to detect and characterize charged intermediates in the reaction mixture.
Analysis of Substituent Effects on Reactivity Profiles of this compound
Investigating the effect of substituents on the aromatic rings of this compound can provide deep insights into the electronic nature of the transition state. This is typically achieved through the synthesis of a series of derivatives with electron-donating and electron-withdrawing groups at various positions.
The relative rates of reaction for these derivatives can be analyzed using Hammett plots, which correlate the reaction rate constants with the substituent constants (σ). The slope of the Hammett plot (ρ) indicates the sensitivity of the reaction to electronic effects and can help to distinguish between different possible mechanisms.
A hypothetical study on the effect of para-substituents on the phenyl ring of the ethoxy group could be designed.
Quantum Chemical Calculations in Reaction Mechanism Delineation
In the absence of extensive experimental data, computational chemistry offers a powerful approach to predict and understand reaction mechanisms. For this compound, quantum chemical calculations, such as Density Functional Theory (DFT), could be used to:
Model Reactant, Transition State, and Product Geometries: Optimize the structures of all species involved in the reaction.
Calculate Reaction Energy Profiles: Determine the activation energies and reaction enthalpies, providing a theoretical basis for the reaction feasibility and kinetics.
Visualize Vibrational Frequencies: Confirm the nature of stationary points (minima for reactants and products, first-order saddle points for transition states).
Research on similar acetamide-containing compounds has utilized DFT with basis sets like B3LYP/6-311G(d,p) to analyze molecular structures and vibrational spectra. acs.orgacs.org Such approaches could be directly applied to study the transformations of this compound.
Stereochemical Outcomes and Diastereoselectivity in Reactions of this compound
Given the potential for chirality in reaction products derived from this compound, the study of stereochemical outcomes is crucial. If a reaction creates a new stereocenter, it is important to determine whether the product is a racemic mixture or if one stereoisomer is formed in excess (enantioselectivity or diastereoselectivity).
For instance, if a reaction were to introduce a substituent at the benzylic position of the ethoxy group, the resulting product could be chiral. The analysis of the stereochemistry would involve techniques such as:
Chiral Chromatography: To separate and quantify the different stereoisomers produced.
Polarimetry: To measure the optical rotation of the product mixture.
NMR Spectroscopy with Chiral Shift Reagents: To distinguish between different stereoisomers.
While the broader class of fentanyl analogues, which share some structural similarities, has been studied for their stereochemical properties, specific studies on this compound are lacking. youtube.com
High Resolution Spectroscopic and Crystallographic Elucidation of 2 Ethoxy N 2 Ethoxyphenyl Acetamide
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique that provides detailed information about the molecular structure of a compound.
Multi-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Stereochemistry
While one-dimensional (1D) NMR spectra provide initial information on the chemical environments of protons and carbons, multi-dimensional (2D) NMR techniques are indispensable for unambiguously assigning these signals and establishing the connectivity between atoms within the molecule.
Correlation Spectroscopy (COSY): This homonuclear correlation experiment identifies spin-spin couplings between protons, typically those on adjacent carbon atoms. sdsu.edu For 2-ethoxy-N-(2-ethoxyphenyl)acetamide, a COSY spectrum would be expected to show correlations between the methylene (B1212753) and methyl protons of the two ethoxy groups. It would also reveal couplings between the adjacent protons on the aromatic ring, aiding in their specific assignment.
Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates the chemical shifts of protons directly attached to carbon atoms. sdsu.edu This is crucial for assigning the carbon signals based on their attached, and often more easily assigned, protons. For instance, the proton signal of the acetyl methyl group would show a cross-peak to its corresponding carbon signal.
Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides information on longer-range couplings (typically over 2-3 bonds) between protons and carbons. sdsu.edu This technique is instrumental in piecing together the molecular skeleton. For this compound, HMBC would be key in confirming the connectivity between the ethoxy groups and the phenyl ring, and between the acetamide (B32628) group and the phenyl ring. For example, correlations would be expected between the methylene protons of the ethoxy group and the aromatic carbon to which the oxygen is attached.
| Technique |
Solid-State NMR for Crystalline Forms and Polymorphism
Solid-state NMR (ssNMR) provides valuable information about the structure and dynamics of molecules in their crystalline state. Unlike solution-state NMR where rapid molecular tumbling averages out anisotropic interactions, ssNMR can probe these interactions, offering insights into packing effects and the presence of different crystalline forms, or polymorphs. Studies on related acetanilide (B955) derivatives have demonstrated the utility of techniques like Cross-Polarization Magic-Angle Spinning (CP/MAS) in combination with computational methods to understand the solid-state structure. nist.gov For this compound, ssNMR could be used to determine the number of unique molecules in the asymmetric unit of the crystal and to study the dynamics of the ethoxy and acetyl groups in the solid state.
Single-Crystal X-ray Diffraction Analysis
Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a crystalline solid, providing precise atomic coordinates.
Determination of Molecular Conformation, Bond Lengths, and Torsion Angles
While specific crystallographic data for this compound is not publicly available, analysis of its structural isomer, phenacetin (B1679774) (N-(4-ethoxyphenyl)acetamide), provides a reliable model for the expected molecular geometry. nih.gov X-ray diffraction analysis would precisely determine the bond lengths, bond angles, and torsion angles of the molecule. Key parameters would include the planarity of the acetamide group with respect to the phenyl ring and the conformation of the two ethoxy groups.
Table of Expected Bond Lengths and Angles (based on related structures)
| Parameter | Expected Value |
|---|---|
| C=O bond length | ~1.23 Å |
| C-N (amide) bond length | ~1.35 Å |
| C-C (aromatic) bond lengths | ~1.38-1.40 Å |
| C-O (ether) bond lengths | ~1.37 Å (aromatic), ~1.43 Å (aliphatic) |
| C-N-C bond angle | ~128° |
Analysis of Crystal Packing Motifs and Unit Cell Parameters
Crystallographic Data for Phenacetin (a structural isomer) nih.gov
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P21/c |
| a (Å) | 13.13 |
| b (Å) | 9.09 |
| c (Å) | 8.87 |
Vibrational Spectroscopy for Functional Group Characterization
Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.
The FTIR spectrum of this compound would be expected to show characteristic absorption bands for the N-H, C=O, C-O, and C-H bonds. The NIST WebBook provides an infrared spectrum for this compound. nist.gov More detailed assignments can be made by comparison with studies on acetanilide and its derivatives. researching.cn
Table of Expected Vibrational Frequencies
| Functional Group | Vibrational Mode | Expected Wavenumber (cm-1) |
|---|---|---|
| N-H | Stretching | ~3300-3400 |
| C-H (aromatic) | Stretching | ~3000-3100 |
| C-H (aliphatic) | Stretching | ~2850-3000 |
| C=O (Amide I) | Stretching | ~1660-1680 |
| N-H bend/C-N stretch (Amide II) | Bending/Stretching | ~1520-1550 |
| C-O (ether) | Asymmetric Stretching | ~1240-1260 |
Raman spectroscopy would provide complementary information, particularly for the non-polar bonds and the aromatic ring vibrations.
Fourier Transform Infrared (FT-IR) Spectroscopy for Characteristic Absorption Modes
Fourier Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of this compound is expected to exhibit several characteristic absorption bands corresponding to its various functional moieties.
While a publicly available experimental spectrum for this compound is noted in the NIST WebBook database, specific peak data is not provided. nist.gov However, based on its chemical structure, key vibrational modes can be predicted. For a closely related compound, 2-chloro-N-(2-methoxyphenyl)acetamide, characteristic FT-IR bands have been reported and can be used for comparative analysis. researchgate.net The expected characteristic absorption modes for this compound are detailed in the table below.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| N-H (Amide) | Stretching | 3250-3350 |
| C-H (Aromatic) | Stretching | 3000-3100 |
| C-H (Aliphatic) | Stretching | 2850-3000 |
| C=O (Amide I) | Stretching | 1650-1690 |
| C=C (Aromatic) | Stretching | 1580-1620 |
| N-H (Amide II) | Bending | 1510-1570 |
| C-N (Amide) | Stretching | 1200-1300 |
| C-O (Ether) | Asymmetric Stretching | 1200-1275 |
| C-O (Ether) | Symmetric Stretching | 1000-1075 |
These predicted values are based on established infrared spectroscopy correlation tables and data from analogous structures. The N-H stretching vibration is typically observed as a sharp band in the region of 3300 cm⁻¹. The amide I band (C=O stretching) is one of the most intense and characteristic peaks in the spectrum, appearing around 1670 cm⁻¹. The aromatic C=C stretching vibrations usually result in multiple bands in the 1450-1600 cm⁻¹ region. The amide II band, a combination of N-H bending and C-N stretching, is another key indicator. The presence of two ethoxy groups will be confirmed by strong C-O stretching bands.
Raman Spectroscopy for Molecular Fingerprinting and Vibrational Analysis
Key Raman shifts anticipated for this compound would include:
| Functional Group | Vibrational Mode | Expected Raman Shift (cm⁻¹) |
| C-H (Aromatic) | Stretching | 3050-3100 |
| C=O (Amide I) | Stretching | 1640-1680 |
| C=C (Aromatic) | Ring Breathing | ~1600, ~1000 |
| C-N (Amide) | Stretching | 1250-1350 |
| C-O-C (Ether) | Stretching | 1000-1200 |
The aromatic ring vibrations are typically strong in Raman spectra. The symmetric "ring breathing" mode around 1000 cm⁻¹ is often a prominent feature. The C=O stretching vibration will also be observable, though its intensity can vary. The ethoxy group's C-O-C symmetric stretch should also be Raman active. A detailed experimental Raman analysis would be invaluable for a complete vibrational assignment and for providing a unique molecular fingerprint of the compound.
High-Resolution Mass Spectrometry for Elemental Composition and Fragmentation Pathways
High-resolution mass spectrometry (HRMS) is an essential tool for determining the elemental composition of a molecule with high accuracy and for elucidating its structure through fragmentation analysis. The NIST WebBook indicates that an electron ionization (EI) mass spectrum is available for N-(2-ethoxyphenyl)acetamide, though the detailed fragmentation data is not directly provided in the search results. nist.govresearchgate.net PubChem does, however, provide predicted collision cross-section data for various adducts of the molecule. libretexts.org
Analysis of the fragmentation pattern of the closely related compound N-(2-methoxyphenyl)acetamide can provide a model for the expected fragmentation of this compound. massbank.jp Under electron ionization, the molecular ion ([M]⁺˙) is expected to undergo a series of characteristic fragmentations.
Proposed Fragmentation Pathways for this compound:
Alpha-Cleavage: The initial fragmentation is likely the cleavage of the C-C bond adjacent to the carbonyl group, leading to the loss of a methyl radical (•CH₃) to form the [M-15]⁺ ion, or the loss of the acetyl group (•COCH₃) to form the [M-43]⁺ ion.
McLafferty Rearrangement: A characteristic rearrangement for carbonyl compounds, involving the transfer of a gamma-hydrogen atom to the carbonyl oxygen with subsequent cleavage of the alpha-beta bond, could lead to the loss of a neutral ethene molecule from the ethoxy group.
Cleavage of the Ether Bond: The C-O bond of the ethoxy group can cleave, leading to the loss of an ethyl radical (•C₂H₅) to form the [M-29]⁺ ion or an ethoxy radical (•OC₂H₅) to form the [M-45]⁺ ion.
Amide Bond Cleavage: The amide C-N bond can cleave to generate ions corresponding to the acylium ion [CH₃CO]⁺ (m/z 43) and the 2-ethoxyaniline radical cation.
A detailed experimental high-resolution mass spectrum would be necessary to confirm these proposed pathways and to determine the exact masses of the fragment ions, thereby confirming the elemental composition of each fragment.
| Ion | Proposed Formula | m/z (Nominal) | Fragmentation Pathway |
| [M]⁺˙ | C₁₀H₁₃NO₂⁺˙ | 179 | Molecular Ion |
| [M-28]⁺˙ | C₈H₉NO₂⁺˙ | 151 | Loss of ethene (from ethoxy group) |
| [M-29]⁺ | C₈H₈NO₂⁺ | 150 | Loss of ethyl radical |
| [M-43]⁺ | C₈H₁₀NO⁺ | 136 | Loss of acetyl radical |
| [M-45]⁺ | C₈H₈N⁺ | 118 | Loss of ethoxy radical |
| [C₇H₈NO]⁺ | C₇H₈NO⁺ | 122 | Cleavage and rearrangement |
| [C₂H₃O]⁺ | C₂H₃O⁺ | 43 | Acetyl cation |
Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Electronic Structure Probing
UV-Vis and fluorescence spectroscopy are used to investigate the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from the ground state to higher energy states, and fluorescence is the emission of light as the electrons return to the ground state.
No specific experimental UV-Vis or fluorescence data for this compound was found in the conducted searches. However, studies on similar acetamide-chalcone derivatives indicate that the electronic properties are influenced by the substituents on the aromatic rings. nih.govnih.gov
Expected Spectroscopic Properties:
UV-Vis Absorption: The presence of the substituted benzene (B151609) ring and the amide chromophore suggests that this compound will exhibit absorption bands in the UV region. Typically, π → π* transitions of the aromatic system would be observed at shorter wavelengths (around 200-280 nm), while n → π* transitions associated with the carbonyl group might appear as a weaker band at longer wavelengths. The ethoxy substituent, being an electron-donating group, is expected to cause a slight bathochromic (red) shift of the absorption maxima compared to unsubstituted acetanilide.
Fluorescence Emission: Many simple acetanilide derivatives are not strongly fluorescent. The potential for fluorescence in this compound would depend on the efficiency of intersystem crossing to the triplet state versus radiative decay from the singlet excited state. The presence of the ethoxy groups could potentially enhance fluorescence compared to the unsubstituted parent compound, but this would need to be confirmed experimentally. A study on acetamide-chalcone derivatives noted that fluorescence emission was only observed in the presence of a strong electron-donating group like dimethylamine, suggesting that the ethoxy group may not be sufficient to induce significant fluorescence. nih.gov
To definitively characterize the electronic structure, experimental determination of the absorption and emission spectra, as well as the fluorescence quantum yield and lifetime, would be required.
Computational Chemistry and Theoretical Characterization of 2 Ethoxy N 2 Ethoxyphenyl Acetamide
Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization
Density Functional Theory (DFT) serves as a powerful computational tool for investigating the electronic structure and optimizing the geometry of molecules like 2-ethoxy-N-(2-ethoxyphenyl)acetamide. This method allows for a detailed understanding of the molecule's fundamental properties at the quantum level.
DFT calculations can be employed to determine the most stable conformation of this compound by minimizing the energy of the system. This process, known as geometry optimization, provides key information about bond lengths, bond angles, and dihedral angles, which collectively define the molecule's three-dimensional structure. For instance, a hypothetical optimized geometry would reveal the precise spatial arrangement of the ethoxy groups and the acetamide (B32628) moiety relative to the phenyl ring.
Prediction of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies)
Predicted ¹H and ¹³C NMR Chemical Shifts: Theoretically predicted NMR chemical shifts can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach within a DFT framework. The chemical shifts are highly sensitive to the electronic environment of each nucleus. For this compound, distinct signals would be predicted for the protons and carbons of the two ethoxy groups, the aromatic rings, and the acetamide group. Machine learning approaches have also shown promise in accurately predicting ¹H NMR chemical shifts with mean absolute errors as low as 0.2 ppm. nih.gov
Hypothetical Predicted ¹H NMR Chemical Shifts for this compound
Vibrational Frequencies (IR Spectroscopy): DFT calculations can also predict the vibrational frequencies of this compound, which correspond to the peaks observed in an infrared (IR) spectrum. Key vibrational modes would include the N-H stretch, C=O stretch of the amide, C-O stretches of the ether linkages, and various aromatic C-H and C=C stretching and bending modes. For the related compound phenacetin (B1679774), FTIR-ATR spectra have been used to characterize the solid state before and after thermal measurements. nih.gov
Hypothetical Predicted Vibrational Frequencies for this compound
Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Chemical Reactivity Indices
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding the chemical reactivity of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of molecular stability; a smaller gap suggests higher reactivity. nih.gov
For this compound, the HOMO is likely to be localized on the electron-rich ethoxy-substituted phenyl ring, while the LUMO may be distributed over the acetamide group and the other phenyl ring. This distribution influences the molecule's behavior in chemical reactions.
From the HOMO and LUMO energies, various chemical reactivity indices can be derived:
Ionization Potential (I ≈ -E_HOMO)
Electron Affinity (A ≈ -E_LUMO)
Electronegativity (χ = (I + A) / 2)
Chemical Hardness (η = (I - A) / 2)
Global Softness (S = 1 / η)
Electrophilicity Index (ω = χ² / 2η)
These indices provide a quantitative measure of the molecule's reactivity and can be used to predict its behavior in different chemical environments.
Molecular Dynamics (MD) Simulations for Conformational Flexibility and Solvent Interactions
While DFT provides insights into the static properties of a single molecule, Molecular Dynamics (MD) simulations allow for the study of its dynamic behavior over time. MD simulations can model the conformational flexibility of this compound by simulating the movements of its atoms and bonds at a given temperature. This is particularly important for understanding the range of shapes the molecule can adopt in solution.
MD simulations are also invaluable for studying interactions with solvent molecules. By placing the molecule in a simulated box of solvent (e.g., water), one can observe how the solvent molecules arrange themselves around the solute and how this affects the solute's conformation and properties. For instance, MD simulations of similar amide-containing compounds have been used to understand their self-assembly in water and their interactions with metal surfaces. nih.govnih.gov
Quantitative Structure-Activity Relationships (QSAR) for Predictive Modeling of Analogues
Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. While no specific QSAR studies on this compound were found, the methodology could be applied to a series of its analogues to predict their activities.
A QSAR model for analogues of this compound would involve calculating a range of molecular descriptors (e.g., topological, electronic, and steric properties) and correlating them with a measured biological activity. Such models are useful in drug discovery for designing new compounds with improved potency. For example, QSAR studies on N-aryl derivatives have been used to predict their inhibitory activity against enzymes targeted in Alzheimer's disease. nih.gov
Theoretical Prediction of Reaction Pathways and Thermodynamics
Thermodynamic properties such as the enthalpy of formation, entropy, and Gibbs free energy can also be calculated using computational methods. These values are essential for understanding the stability of the compound and the feasibility of its reactions. Studies on the thermodynamics of amide bond formation in different solvents have provided insights into the stability of such bonds. nih.govacs.org
Derivatization and Functionalization Strategies for 2 Ethoxy N 2 Ethoxyphenyl Acetamide Analogues
Introduction of Novel Functional Groups onto the Amide and Aromatic Moieties
The introduction of new functional groups is a primary strategy for creating analogues with diverse properties. The two phenyl rings in 2-ethoxy-N-(2-ethoxyphenyl)acetamide are susceptible to electrophilic aromatic substitution (EAS), a fundamental class of reactions for functionalizing aromatic compounds. wikipedia.orgmasterorganicchemistry.com
The reactivity and regioselectivity of EAS reactions are governed by the existing substituents on the rings.
N-(2-ethoxyphenyl) ring: This ring is substituted with an acetamido group (-NHCOCH₃) and an ethoxy group (-OCH₂CH₃). Both are activating, ortho, para-directing groups, meaning they increase the ring's reactivity towards electrophiles and direct incoming substituents to the positions ortho and para to themselves. wvu.edu The powerful activating nature of these groups, particularly through resonance donation of lone pairs from nitrogen and oxygen, makes this ring significantly more nucleophilic than unsubstituted benzene (B151609).
2-ethoxyphenyl ring (from the amide): This ring contains an ethoxy group, which is also an activating, ortho, para-director.
Given the combined directing effects, electrophilic substitution is expected to occur preferentially on the N-(2-ethoxyphenyl) ring. The most likely positions for substitution are para to the strongly activating acetamido group and ortho to the ethoxy group.
Common Electrophilic Aromatic Substitution Reactions:
Nitration: Introducing a nitro group (-NO₂) is typically achieved using a mixture of nitric acid and sulfuric acid. The nitro group is a versatile functional handle that can be subsequently reduced to an amine (-NH₂).
Halogenation: Bromination or chlorination can be accomplished using Br₂ or Cl₂ with a Lewis acid catalyst like FeBr₃ or AlCl₃. wvu.edu The resulting aryl halides are crucial intermediates for cross-coupling reactions.
Friedel-Crafts Acylation and Alkylation: These reactions introduce acyl (-COR) and alkyl (-R) groups, respectively, using an acyl chloride or alkyl halide with a Lewis acid catalyst. Friedel-Crafts acylation is often preferred as it avoids the polyalkylation and rearrangement issues sometimes seen with alkylation.
The table below summarizes the directing effects of the key substituents.
| Substituent Group | Type | Directing Effect |
| Acetamido (-NHCOCH₃) | Activating | ortho, para |
| Ethoxy (-OCH₂CH₃) | Activating | ortho, para |
This interactive table summarizes the influence of existing functional groups on the regioselectivity of electrophilic aromatic substitution.
Functionalization can also be targeted at the amide moiety itself. While the amide N-H bond is generally stable, it can undergo reactions such as N-alkylation under specific conditions, often requiring a strong base to deprotonate the nitrogen followed by reaction with an alkyl halide. chemrxiv.org
Strategies for Modifications on the Ethoxy and Phenyl Substituents
Beyond introducing new groups, existing substituents can be chemically modified to generate further diversity.
Modification of Ethoxy Groups: A key strategy for modifying the ethoxy groups is O-dealkylation, which converts the ether linkage into a hydroxyl group (-OH). This is commonly achieved using strong acids like HBr or Lewis acids such as BBr₃. The resulting hydroxylated analogue is a valuable intermediate, as the phenolic -OH group can undergo a wide range of subsequent reactions:
Etherification: Reaction with various alkyl halides under basic conditions (Williamson ether synthesis) can re-introduce an ether linkage with different alkyl chains (e.g., methoxy, propoxy, benzyloxy), allowing for fine-tuning of steric bulk and lipophilicity.
Esterification: Reaction with acyl chlorides or carboxylic anhydrides yields esters, introducing new carbonyl functionalities.
The metabolic O-dealkylation of alkoxy groups is a known biotransformation pathway, often catalyzed by cytochrome P450 enzymes. nih.govresearchgate.net This biological process highlights the potential for the ethoxy-to-hydroxyl conversion to occur in relevant systems.
Modification of Phenyl Substituents: Functional groups introduced onto the phenyl rings via EAS (as described in 6.1) serve as starting points for further transformations.
Reduction of Nitro Groups: A nitro group can be readily reduced to a primary amino group (-NH₂) using reagents like SnCl₂/HCl, H₂/Pd, or sodium dithionite. This introduces a nucleophilic and basic site into the molecule, which can be used for amide bond formation, diazotization, or reductive amination.
Conversion of Halogens: Aryl halides are precursors for a vast array of reactions, most notably palladium-catalyzed cross-coupling, which is discussed in detail in the next section. They can also be converted into organolithium or Grignard reagents for reaction with various electrophiles.
Palladium-Catalyzed Cross-Coupling Reactions for Aromatic Functionalization
Palladium-catalyzed cross-coupling reactions represent one of the most powerful toolsets in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. wikipedia.org For these reactions to be applied to this compound, a halogen substituent (typically Br or I) must first be installed on one of the aromatic rings via electrophilic halogenation. This halo-analogue can then serve as the electrophilic partner in the coupling reaction.
The general mechanism for these reactions involves a catalytic cycle that typically includes three key steps: oxidative addition of the palladium(0) catalyst to the aryl halide, transmetalation with the nucleophilic coupling partner, and reductive elimination to form the product and regenerate the catalyst. youtube.com
Key Palladium-Catalyzed Cross-Coupling Reactions:
Suzuki Coupling: Couples an aryl halide with an organoboron reagent (e.g., a boronic acid or ester) to form a new C-C bond, enabling the synthesis of biaryl structures.
Heck Coupling: Forms a C-C bond by coupling an aryl halide with an alkene. This is a valuable method for introducing vinyl or styryl groups.
Sonogashira Coupling: Joins an aryl halide with a terminal alkyne to create a C-C bond, yielding an arylethyne derivative.
Buchwald-Hartwig Amination: Forms a C-N bond by coupling an aryl halide with a primary or secondary amine. This allows for the introduction of diverse amino functionalities.
Negishi Coupling: Utilizes an organozinc reagent as the coupling partner to form C-C bonds. researchgate.net
The table below provides an overview of these powerful synthetic methods.
| Reaction Name | Coupling Partner | Bond Formed | Typical Catalyst/Ligand |
| Suzuki Coupling | Aryl/Vinyl Boronic Acid | C(sp²)-C(sp²) | Pd(PPh₃)₄, Pd(OAc)₂ |
| Heck Coupling | Alkene | C(sp²)-C(sp²) | Pd(OAc)₂, P(o-tol)₃ |
| Sonogashira Coupling | Terminal Alkyne | C(sp²)-C(sp) | Pd(PPh₃)₂, CuI |
| Buchwald-Hartwig | Amine | C(sp²)-N | Pd₂(dba)₃, BINAP, XPhos |
| Negishi Coupling | Organozinc Reagent | C(sp²)-C(sp²) | Pd(PPh₃)₄ |
This interactive table outlines major palladium-catalyzed cross-coupling reactions applicable for the functionalization of halogenated this compound analogues.
Synthesis of Oligomeric and Polymeric Structures Incorporating this compound Units
The synthesis of polymers allows for the incorporation of the chemical features of this compound into macromolecules, potentially leading to materials with unique properties. Two primary polymerization strategies can be envisioned: step-growth polymerization and chain-growth polymerization. wikipedia.orgpressbooks.pub
Step-Growth Polymerization: This method involves the reaction of bifunctional or multifunctional monomers to form dimers, trimers, and eventually long-chain polymers. libretexts.orgresearchgate.net To apply this to the target molecule, two different complementary monomers based on the this compound scaffold would need to be synthesized. For example:
Monomer A: A di-acid derivative, created by introducing carboxylic acid groups onto both phenyl rings of the parent molecule.
Monomer B: A di-amine derivative, created by introducing amino groups onto both phenyl rings (e.g., via nitration followed by reduction).
The polycondensation reaction between the di-acid (or its more reactive di-acid chloride derivative) and the di-amine would result in a polyamide, where the repeating units are linked by newly formed amide bonds. pressbooks.pub This approach creates polymers with the core structure of the parent molecule embedded directly into the polymer backbone.
Chain-Growth Polymerization: In contrast, chain-growth polymerization involves the sequential addition of monomers to a growing polymer chain with a reactive terminus. pressbooks.pub To achieve this, a polymerizable functional group, such as a vinyl group (-CH=CH₂), must be introduced into the this compound structure. This could be accomplished using a palladium-catalyzed reaction, such as a Heck coupling between a halogenated analogue and ethylene, or a Suzuki coupling with vinylboronic acid.
The resulting vinyl-functionalized monomer could then undergo polymerization, typically via a radical mechanism initiated by a compound like azobisisobutyronitrile (AIBN). In this scenario, the this compound unit would be a pendant group attached to the main polymer chain, rather than being part of the backbone itself.
Design Principles for Modulating Reactivity and Supramolecular Interactions through Derivatization
The strategic derivatization of this compound is guided by principles aimed at controlling its chemical reactivity and its ability to engage in non-covalent supramolecular interactions. nih.gov
Modulating Reactivity: The electronic nature of the functional groups introduced has a profound impact on the reactivity of the aromatic rings.
Electron-Donating Groups (EDGs): Groups like amines (-NH₂), hydroxyls (-OH), and alkoxys (-OR) are activating. They increase the electron density of the aromatic ring, making it more nucleophilic and thus more reactive towards further electrophilic substitution. wikipedia.org
Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂), cyano (-CN), and carbonyls (-COR) are deactivating. They decrease the ring's electron density, making it less reactive towards electrophiles. wvu.edu
By choosing appropriate functional groups, a chemist can "tune" the reactivity of the molecule for subsequent synthetic steps, directing reactions to specific sites and controlling reaction rates.
Modulating Supramolecular Interactions: Supramolecular chemistry involves the assembly of molecules through non-covalent forces. mdpi.com The core this compound structure contains a secondary amide group, which is a powerful motif for forming strong, directional hydrogen bonds (N-H···O=C). mdpi.com This interaction often leads to the formation of one-dimensional chains or tapes in the solid state.
Derivatization can be used to systematically alter these interactions:
Introducing New H-bond Donors/Acceptors: Adding groups like -OH, -NH₂, or -COOH introduces new sites for hydrogen bonding, potentially creating more complex 2D or 3D networks.
Steric Hindrance: Introducing bulky substituents near the amide linkage can sterically hinder the typical hydrogen bonding patterns, forcing the molecules to adopt different packing arrangements.
Pi-Pi Stacking: Introducing additional aromatic rings (e.g., via Suzuki coupling) can promote attractive pi-pi stacking interactions between molecules.
Dipole-Dipole and Halogen Bonding: The introduction of polar groups or halogens can facilitate other types of non-covalent interactions that influence molecular self-assembly.
By carefully selecting functional groups based on their size, polarity, and hydrogen-bonding capability, it is possible to design analogues of this compound that self-assemble into predictable and potentially functional supramolecular structures. acs.org
Supramolecular Assembly and Intermolecular Interactions of 2 Ethoxy N 2 Ethoxyphenyl Acetamide
Investigation of Hydrogen Bonding Networks in Crystalline and Solution States
Hydrogen bonds are among the most significant interactions dictating the supramolecular architecture of 2-ethoxy-N-(2-ethoxyphenyl)acetamide. In the crystalline state, the amide N-H group can act as a hydrogen bond donor to the carbonyl oxygen (C=O) of an adjacent molecule, forming robust chains or dimeric motifs. nih.govnih.gov For instance, in related acetamide (B32628) structures, N—H⋯O hydrogen bonds are a common feature, often leading to the formation of layered structures. nih.gov The ethoxy groups on both phenyl rings also introduce additional hydrogen bond acceptor sites, potentially leading to more complex, three-dimensional networks through weaker C—H⋯O interactions. nih.govnih.gov
In solution, the nature of the solvent plays a critical role in the predominant hydrogen bonding interactions. In non-polar solvents, intramolecular hydrogen bonding between the N-H and the ortho-ethoxy group of the same molecule might be favored. rsc.org Conversely, in polar, hydrogen-bonding solvents, intermolecular hydrogen bonds between the solute and solvent molecules would be more prevalent, disrupting the self-association observed in the crystalline state. rsc.org
Table 1: Potential Hydrogen Bonding Interactions in this compound
| Donor | Acceptor | Interaction Type | Typical Distance (Å) |
|---|---|---|---|
| N-H | O=C (intermolecular) | Strong | 2.7 - 3.1 |
| C-H (aromatic) | O=C (intermolecular) | Weak | 3.0 - 3.5 |
| C-H (aliphatic) | O-C (ethoxy) (intermolecular) | Weak | 3.1 - 3.6 |
Crystal Engineering Principles for Designing Cocrystals and Polymorphs of this compound
Crystal engineering utilizes the understanding of intermolecular interactions to design crystalline materials with desired properties. For this compound, the formation of cocrystals and the existence of polymorphs are governed by these principles.
Cocrystals: By introducing a coformer molecule that can form strong and predictable hydrogen bonds with the amide or ethoxy groups of this compound, novel crystalline phases (cocrystals) can be designed. researchgate.net For example, a coformer with a carboxylic acid or a pyridine (B92270) group could form robust N—H⋯O or O—H⋯N synthons, leading to different supramolecular architectures. researchgate.net
Polymorphs: Polymorphism, the ability of a compound to exist in more than one crystalline form, is a strong possibility for this compound. Different polymorphs can arise from variations in the hydrogen bonding network (e.g., chains vs. sheets) or different π-π stacking arrangements, leading to crystals with distinct physical properties. researchgate.net The crystallization conditions, such as the choice of solvent and temperature, can influence which polymorphic form is obtained. mdpi.com
Self-Assembly of this compound into Higher-Order Architectures
The inherent directionality and specificity of the intermolecular interactions in this compound can drive its self-assembly into well-defined higher-order structures. The formation of one-dimensional tapes or two-dimensional sheets through hydrogen bonding is a common self-assembly motif in similar amide-containing molecules. nih.gov These lower-dimensional structures can then further organize through weaker interactions like π-π stacking and van der Waals forces to form three-dimensional supramolecular architectures. The specific arrangement will be a delicate balance between the strengths of the various competing interactions.
Host-Guest Chemistry and Complexation Studies with Molecular Receptors
Molecular Receptors: Macrocyclic hosts such as cyclodextrins, calixarenes, and pillararenes could encapsulate this compound or its aromatic moieties. thno.org The hydrophobic cavity of a cyclodextrin, for instance, could accommodate one of the ethoxyphenyl groups, driven by the hydrophobic effect in an aqueous medium. Calixarenes, with their tunable cavity sizes and functional groups, could offer more specific binding through a combination of π-π stacking and hydrogen bonding with the amide group. thno.org
Complexation Studies: The binding affinity of this compound with a molecular receptor could be quantified by determining the association constant (Ka). Techniques such as NMR titration, UV-Vis spectroscopy, or isothermal titration calorimetry would be employed to study these complexation events. The stoichiometry and geometry of the resulting host-guest complex would provide insights into the nature of the intermolecular forces driving the recognition process. nih.govamu.edu.pl
Table 2: Potential Host-Guest Systems for this compound
| Host Molecule | Potential Binding Site on Guest | Primary Driving Forces |
|---|---|---|
| β-Cyclodextrin | Ethoxyphenyl group | Hydrophobic interactions |
| p-Sulfonatocalix thno.orgarene | Phenyl ring and amide group | π-π stacking, cation-π interactions |
Advanced Analytical Method Development for 2 Ethoxy N 2 Ethoxyphenyl Acetamide in Research Matrices
Chromatographic Techniques for Separation, Isolation, and Purity Assessment
Chromatographic methods are paramount for the separation of 2-ethoxy-N-(2-ethoxyphenyl)acetamide from starting materials, by-products, and potential degradants. Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) offer powerful, complementary approaches for purity assessment and impurity profiling.
A reverse-phase HPLC (RP-HPLC) method is the primary choice for the analysis and purity determination of this compound due to its polarity and molecular weight.
Method Development: An effective separation can be achieved using a C18 or a specialized reverse-phase column with low silanol (B1196071) activity, such as a Newcrom R1. nih.gov The mobile phase typically consists of a mixture of an organic solvent, like acetonitrile (B52724), and an aqueous component, often with an acid modifier to ensure sharp peak shapes. For instance, a mobile phase of acetonitrile and water containing phosphoric acid is suitable for UV detection. nih.gov If the method is intended for use with mass spectrometry (LC-MS), a volatile modifier like formic acid should be substituted for phosphoric acid. nih.gov Isocratic elution can be employed for simple purity checks, while a gradient elution program allows for the separation of impurities with a wider range of polarities. Detection is commonly performed using a UV/VIS detector at a wavelength where the aromatic rings of the molecule exhibit strong absorbance, likely in the range of 220-280 nm.
Method Validation: A developed HPLC method must be validated according to established guidelines to ensure its reliability. Validation parameters include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), and robustness. While a full validation study for this compound is not publicly available, a typical validation approach for a similar acetanilide (B955) derivative would establish linearity over a concentration range with a correlation coefficient (r²) > 0.99. Accuracy would be confirmed by recovery studies at multiple concentration levels, with results typically falling within 98-102%. Precision, measured as the relative standard deviation (RSD), should be less than 2% for replicate injections.
Click to view HPLC Method Parameters
| Parameter | Condition |
|---|---|
| Instrument | High-Performance Liquid Chromatography System |
| Column | Newcrom R1 (or equivalent C18, 150 x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile : Water : Phosphoric Acid (for UV detection) or Formic Acid (for MS detection) |
| Elution | Isocratic or Gradient |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV/VIS at 225 nm |
| Injection Volume | 10 µL |
GC-MS is a highly sensitive and specific technique for the analysis of volatile and semi-volatile compounds. For this compound, GC-MS is particularly useful for identifying and quantifying volatile impurities that may be present from the synthesis process. The National Institute of Standards and Technology (NIST) has documented mass spectral data for this compound, which serves as a reference for its identification.
Impurity Profiling: The process of impurity profiling involves the detection, identification, and quantification of any extraneous components in the research material. unr.edu.ar For GC-MS analysis, a sample of this compound would be dissolved in a suitable solvent, such as methanol (B129727) or dichloromethane (B109758). The separation would be performed on a capillary column, for example, a TraceGOLD TG-WaxMS or equivalent. thermofisher.com The temperature program would be optimized to separate the main compound from any potential impurities. The mass spectrometer, operating in electron ionization (EI) mode, fragments the eluting compounds, producing a unique mass spectrum for each, which allows for their identification by comparison to spectral libraries (like the NIST library) or by interpretation of the fragmentation patterns. thermofisher.com
Volatile Derivatives: While this compound itself may have limited volatility, GC-MS analysis can be facilitated by derivatization if necessary. However, for impurity profiling, the focus is often on more volatile starting materials or by-products. For instance, precursors like 2-ethoxyaniline could be detected. A study on related ethoxyphenethylamines demonstrates the utility of GC-MS in separating and identifying structurally similar compounds. auburn.edu
Click to view GC-MS Impurity Profiling Parameters
| Parameter | Condition |
|---|---|
| Instrument | Gas Chromatograph coupled to a Mass Spectrometer |
| Column | TraceGOLD TG-WaxMS (or equivalent, 30 m x 0.25 mm I.D., 0.25 µm film) |
| Carrier Gas | Helium at 1.0 mL/min |
| Inlet Temperature | 250 °C |
| Oven Program | Start at 50 °C, ramp to 320 °C at 20 °C/min |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Analyzer | Quadrupole or Orbitrap |
Capillary Electrophoresis for High-Resolution Separation and Electrophoretic Mobility Studies
Capillary Electrophoresis (CE) is a high-resolution separation technique that separates analytes based on their charge-to-size ratio in an electric field. It offers advantages such as high efficiency, short analysis times, and minimal sample and solvent consumption. For this compound, which is an aromatic amide, CE can be a powerful tool for purity assessment and the study of its electrophoretic properties.
As an aromatic amine derivative, this compound can be analyzed by Capillary Zone Electrophoresis (CZE). nih.gov To ensure the analyte is charged, the separation is conducted in a buffer with a pH below the pKa of the protonated amide or any amine functionalities. A buffer system such as a phosphate (B84403) or formate (B1220265) buffer at an acidic pH (e.g., pH 2.5-4.5) would be appropriate. nih.govkapillarelektrophorese.eu
Separation is based on the differential migration of ions under the influence of a high voltage. The inherent electrophoretic mobility of the compound can be determined, providing a characteristic physicochemical parameter. Detection can be achieved directly via UV absorbance, as the phenyl rings act as chromophores. kapillarelektrophorese.eu For enhanced sensitivity, coupling CE with a mass spectrometer (CE-MS) can be employed, which also provides structural information. nih.gov
Click to view Capillary Electrophoresis Parameters
| Parameter | Condition |
|---|---|
| Instrument | Capillary Electrophoresis System |
| Capillary | Fused silica, 50 µm I.D. |
| Background Electrolyte | 16 mM Formic acid/ammonium formate, pH 4.5 with 60% methanol |
| Separation Voltage | 20-30 kV |
| Injection | Hydrodynamic or Electrokinetic |
| Detection | Direct UV at 254 nm or Mass Spectrometry (CE-MS) |
Spectrophotometric Methods for Quantitative Analysis in Research Contexts
UV-Visible spectrophotometry is a straightforward and accessible method for the quantitative analysis of compounds that contain chromophores. The presence of two phenyl rings and a carbonyl group in this compound makes it an ideal candidate for this technique.
The quantitative determination is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte and the path length of the light through the solution. To perform a quantitative analysis, a calibration curve is first constructed by measuring the absorbance of a series of standard solutions of known concentrations at the wavelength of maximum absorbance (λmax). The λmax for this compound would be determined by scanning a dilute solution over the UV-Vis range (typically 200-400 nm). The concentration of the compound in an unknown sample can then be determined by measuring its absorbance and interpolating the value from the calibration curve. The choice of solvent is critical; it must be transparent in the measurement region, with ethanol (B145695) or methanol being common choices for aromatic compounds.
Hyphenated Techniques for Comprehensive Characterization (e.g., LC-MS/MS, GC-IR)
Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are indispensable for the comprehensive characterization of chemical compounds. ajrconline.org
LC-MS/MS: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) provides an unparalleled level of selectivity and sensitivity. Following separation by HPLC, the analyte is introduced into the mass spectrometer. In tandem MS, a specific precursor ion corresponding to the molecular weight of this compound is selected and then fragmented to produce a series of product ions. This fragmentation pattern is highly specific to the molecule's structure and can be used for unambiguous identification and quantification, even in complex matrices. nih.gov This technique is particularly valuable for metabolite identification studies or for trace-level quantification in biological fluids.
GC-IR: Gas Chromatography-Infrared Spectroscopy (GC-IR) is another powerful hyphenated technique. After separation by GC, the eluting compounds pass through a light pipe in an FTIR spectrometer, and a vapor-phase infrared spectrum is obtained. This provides functional group information and a unique "fingerprint" for the compound. While GC-MS is superior for detecting low-level impurities, GC-IR can be exceptionally useful for differentiating between structural isomers, which may produce very similar mass spectra but have distinct IR spectra. nih.gov The availability of an IR spectrum for acetanilide derivatives in databases can aid in the structural confirmation of this compound and its potential isomers. researchgate.net
Exploration of 2 Ethoxy N 2 Ethoxyphenyl Acetamide As a Chemical Probe and in Advanced Materials
Design Considerations for 2-ethoxy-N-(2-ethoxyphenyl)acetamide as a Versatile Synthetic Intermediate
The utility of a compound as a synthetic intermediate is predicated on its structural features, which allow for a variety of chemical transformations. This compound possesses several key features that make it a potentially versatile building block in organic synthesis.
The core structure of this compound is an acetanilide (B955), specifically with ethoxy groups at the 2-position of both the N-phenyl and the acyl portions. The acetamide (B32628) linkage itself is a robust functional group, yet it can be hydrolyzed under acidic or basic conditions to yield 2-ethoxyaniline and 2-ethoxyacetic acid. google.com This allows for the separate elaboration of the aromatic and aliphatic portions of the molecule.
The presence of two ethoxy groups provides specific sites for potential modification. Ether linkages are generally stable, but they can be cleaved under harsh conditions, for instance, with strong acids like HBr or HI, to reveal phenolic hydroxyl groups. More importantly, the ethoxy groups influence the reactivity of the aromatic ring. The ortho-position of the ethoxy group on the N-phenyl ring is activated towards electrophilic substitution, directing incoming electrophiles to the para-position. This regioselectivity is a valuable tool in the design of more complex molecules.
Furthermore, the acetyl methyl group offers a site for functionalization through enolate chemistry. Under appropriate basic conditions, this position could be halogenated, alkylated, or undergo condensation reactions, expanding the synthetic utility of the molecule. The synthesis of related acetamide derivatives often involves the acylation of an aniline (B41778) precursor. For instance, 2-ethoxyaniline can be acylated with 2-ethoxyacetyl chloride to produce the target molecule. The availability of these precursors is a key consideration in the practical application of this compound as a synthetic intermediate.
A technical disclosure has described a process for the preparation of 2-ethoxyphenol (B1204887) from pyrocatechol (B87986) and diethyl sulfate (B86663), which could serve as a precursor to the 2-ethoxyaniline needed for the synthesis of this compound. tdcommons.orgnih.gov The process involves the reaction of pyrocatechol with diethyl sulfate in the presence of sodium hydroxide (B78521) and toluene. tdcommons.org
Table 1: Potential Synthetic Transformations of this compound
| Functional Group | Reaction Type | Potential Products |
| Acetamide Linkage | Hydrolysis | 2-ethoxyaniline, 2-ethoxyacetic acid |
| Aromatic Ring | Electrophilic Substitution | Halogenated, nitrated, or sulfonated derivatives |
| Acetyl Methyl Group | Enolate Chemistry | Halogenated or alkylated derivatives |
| Ethoxy Groups | Ether Cleavage | Phenolic derivatives |
Incorporation into Functional Materials and Polymer Systems
The structural characteristics of this compound suggest its potential for incorporation into functional materials and polymer systems. The aromatic rings and the polar acetamide group can impart specific optical, electronic, and responsive properties to materials.
While there is no specific research on the optical and electronic properties of materials containing this compound, studies on analogous compounds provide valuable insights. For example, acetamide-chalcone derivatives have been investigated for their nonlinear optical properties. sigmaaldrich.com The presence of electron-donating and electron-withdrawing groups in these molecules leads to significant two-photon absorption and multiphoton excited fluorescence. sigmaaldrich.com Similarly, the ethoxy groups in this compound act as electron-donating groups, which could lead to interesting photophysical behaviors when combined with suitable chromophores.
The incorporation of this molecule into a polymer backbone could lead to materials with specific refractive indices or fluorescence characteristics. The acetamide linkage can participate in hydrogen bonding, which can influence the packing of polymer chains and, consequently, the bulk optical properties of the material. Research on methoxyphenyl indenopyrazoloquinoline derivatives has shown that such compounds can act as green fluorescent emitters in polymer-based electroluminescent devices. researchgate.net This suggests that the ethoxyphenyl moiety within this compound could be a component of new electroluminescent materials.
The concept of self-healing polymers often relies on the incorporation of dynamic bonds that can reform after being broken. researchgate.netresearchgate.netmdpi.com The hydrogen bonding capability of the acetamide group in this compound could contribute to self-healing properties in a polymer network. These non-covalent interactions can provide a mechanism for energy dissipation and reversible bond formation, which are crucial for self-healing. mdpi.com
Furthermore, the ethoxy groups could be modified to include more dynamic linkages, such as disulfide bonds, which are known to impart self-healing properties to materials. "Smart" materials are designed to respond to external stimuli such as temperature, pH, or light. mdpi.comrsc.org The acetamide and ethoxy groups could be chemically modified to be responsive to such stimuli. For example, the hydrolysis of the acetamide bond under acidic conditions could trigger a change in the material's properties. While no direct studies link this compound to smart materials, the general principles of designing such materials suggest that it could be a viable component.
Table 2: Potential Functional Material Applications
| Material Type | Potential Role of this compound | Key Functional Groups |
| Optical Materials | Component of fluorescent or nonlinear optical polymers | Ethoxy groups, aromatic rings |
| Self-Healing Polymers | Hydrogen bonding for reversible cross-linking | Acetamide group |
| Smart Materials | Stimuli-responsive component | Acetamide linkage, modifiable ethoxy groups |
This compound as a Scaffold for Rational Design of Novel Chemical Entities
In medicinal chemistry, a scaffold is a core molecular structure to which various functional groups can be attached to create a library of compounds for biological screening. The acetanilide structure is a well-known scaffold in drug discovery. For instance, hydantoin (B18101) acetanilide derivatives have been designed as inhibitors of EGFR mutations in non-small cell lung cancer. nih.gov
The this compound structure presents several points for diversification, making it a potentially valuable scaffold. The two ethoxy groups can be varied in length or replaced with other alkoxy groups to modulate lipophilicity and binding interactions. The aromatic rings can be substituted with a wide range of functional groups to explore structure-activity relationships. The acetamide linkage can also be modified, for example, by replacing the acetyl group with other acyl groups or by incorporating the nitrogen into a heterocyclic ring system.
The rational design of novel chemical entities based on this scaffold would involve computational modeling to predict the binding of derivatives to specific biological targets. The flexibility of the scaffold allows for the creation of a diverse library of compounds that can be screened for a variety of biological activities. The principles of rational drug design suggest that by systematically modifying the this compound scaffold, it may be possible to develop new therapeutic agents. researchgate.netnih.gov
Future Perspectives and Emerging Research Avenues for 2 Ethoxy N 2 Ethoxyphenyl Acetamide
Unexplored Synthetic Pathways and Methodological Innovations
The synthesis of N-aryl amides is a cornerstone of organic chemistry, yet opportunities for innovation persist, particularly for creating complex molecules like 2-ethoxy-N-(2-ethoxyphenyl)acetamide. While traditional methods involving the acylation of anilines are likely applicable, future research could focus on more efficient and sustainable approaches.
Catalytic Routes: Modern catalysis offers avenues to forge the amide bond with greater atom economy and milder reaction conditions. Palladium- and copper-catalyzed cross-coupling reactions, for instance, have become powerful tools for N-arylation and could be adapted for the synthesis of this compound and its analogs. organic-chemistry.org The development of novel ligand systems for these metals could enable the coupling of a wider range of substrates with improved yields and functional group tolerance. Furthermore, ruthenium-catalyzed additions of N-aryl substituted amides to alkynes represent an innovative route to enamides, which could serve as versatile intermediates for further functionalization.
Flow Chemistry: The integration of continuous flow technologies presents a significant opportunity for the synthesis of this compound. nih.gov Flow chemistry can offer precise control over reaction parameters, enhanced safety for handling reactive intermediates, and facile scalability. almacgroup.com Computer-aided synthesis planning combined with automated flow systems could accelerate the discovery and optimization of novel synthetic routes.
Green Chemistry Approaches: Future synthetic strategies will increasingly emphasize sustainability. This includes the use of greener solvents, renewable starting materials, and energy-efficient reaction conditions. For example, one-pot protocols that convert nitroarenes directly into N-aryl amides without isolating the aniline (B41778) intermediate represent a promising advancement that reduces waste and exposure to toxic substances. nih.gov
Deeper Understanding of Structure-Reactivity Relationships and Predictability
The arrangement of the ethoxy groups on both the N-phenyl ring and the acetamide (B32628) moiety of this compound offers a rich scaffold for investigating structure-reactivity relationships. Understanding how these substituents influence the molecule's electronic and steric properties is crucial for predicting its behavior in chemical reactions and biological systems.
Quantitative Structure-Activity Relationship (QSAR) Studies: QSAR modeling can be employed to correlate the structural features of a series of this compound derivatives with their chemical reactivity or biological activity. ijser.inresearchgate.netresearchgate.netijser.in By systematically modifying the substituents on the aromatic rings and the acetamide backbone, researchers can develop predictive models that guide the design of new compounds with desired properties. These models often rely on descriptors such as electronic parameters (e.g., Hammett constants), steric parameters (e.g., Taft parameters), and topological indices. ijser.in
Predictive Models for Reactivity: Computational chemistry can provide valuable insights into the reactivity of this compound. For example, density functional theory (DFT) calculations can be used to determine the electron density distribution, frontier molecular orbital energies, and reaction pathways for various transformations. mdpi.comresearchgate.net This information can help predict the most likely sites for electrophilic or nucleophilic attack and the feasibility of different reaction mechanisms.
Advanced Computational Modeling and Machine Learning Applications in Molecular Design
The convergence of computational power and sophisticated algorithms is revolutionizing molecular design. For a molecule like this compound, these tools can accelerate the discovery of new derivatives with tailored functionalities.
Density Functional Theory (DFT) Studies: DFT calculations can be used to investigate the geometric and electronic structure of this compound in detail. nih.govresearchgate.net By analyzing properties such as bond lengths, bond angles, and charge distributions, researchers can gain a fundamental understanding of the molecule's conformational preferences and intramolecular interactions. This knowledge is essential for designing derivatives with specific three-dimensional shapes and electronic properties.
Machine Learning in Molecular Design: Machine learning (ML) algorithms can be trained on large datasets of chemical structures and their associated properties to predict the characteristics of new, un-synthesized molecules. scholar9.comresearchgate.netspringernature.com For instance, a generative ML model could be used to design novel derivatives of this compound that are predicted to have high activity towards a specific biological target or possess desirable material properties. mdpi.com These in silico predictions can then be used to prioritize synthetic efforts, saving time and resources.
Novel Material Science Applications of this compound Derivatives
The N-arylacetamide scaffold is a versatile building block for the creation of new materials with unique properties. The presence of two ethoxy groups in this compound provides handles for further functionalization and incorporation into larger molecular architectures.
Polymer Chemistry: Derivatives of this compound could serve as novel monomers for the synthesis of advanced polymers. researchgate.netnih.govrsc.orgnih.gov By introducing polymerizable groups onto the aromatic rings or the acetamide backbone, new polyamides or other functional polymers could be prepared. mdpi.com The properties of these polymers, such as their thermal stability, solubility, and mechanical strength, could be tuned by varying the structure of the monomer. The N,N-disubstituted amide linkage can also be a key feature in the design of hydrogels. mdpi.com
Supramolecular Chemistry: The amide functionality in this compound is capable of forming hydrogen bonds, which are fundamental to the construction of self-assembling supramolecular structures. By designing derivatives with complementary recognition motifs, it may be possible to create complex architectures such as gels, liquid crystals, or molecular cages with potential applications in sensing, catalysis, or drug delivery.
Integration with Interdisciplinary Chemical Research Fields and Emerging Technologies
The future of chemical research lies in its integration with other scientific disciplines and the adoption of cutting-edge technologies. The study of this compound and its derivatives can benefit from and contribute to these interdisciplinary advancements.
Medicinal Chemistry: The N-arylacetamide moiety is a common feature in many biologically active compounds, including COX-II inhibitors. researchgate.netarchivepp.comarchivepp.com Future research could explore the potential of this compound derivatives as therapeutic agents. nih.gov High-throughput screening and computational drug design could be used to identify derivatives with activity against a range of biological targets.
Flow Chemistry and Automation: As mentioned earlier, the synthesis of this compound and its derivatives could be significantly enhanced by the use of flow chemistry and automated synthesis platforms. nih.gov This would not only improve the efficiency and reproducibility of the synthesis but also enable the rapid generation of libraries of compounds for screening and optimization.
Data-Driven Discovery: The systematic investigation of the synthesis, properties, and applications of this compound derivatives will generate valuable data. This data can be used to train machine learning models and develop a deeper, more predictive understanding of the relationships between molecular structure and function, accelerating the discovery of new molecules with impactful applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
